molecular formula C7H7BrN4 B13150724 8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine

8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13150724
M. Wt: 227.06 g/mol
InChI Key: HZNWODLLPRJWJT-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrazine, bromination and subsequent cyclization with an imidazole derivative can yield the desired compound. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but with different substituents.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyrazine ring.

Uniqueness: 8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H7BrN4/c1-4-3-12-5(9)2-10-7(12)6(8)11-4/h2-3H,9H2,1H3

InChI Key

HZNWODLLPRJWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)Br)N

Origin of Product

United States

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